3-Cyclobutyloxane-3-carbaldehyde
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Overview
Description
3-Cyclobutyloxane-3-carbaldehyde is an organic compound characterized by a cyclobutyl ring fused to an oxane ring with an aldehyde functional group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyloxane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst to form the oxane ring, followed by oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutyloxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
3-Cyclobutyloxane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutyloxane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxane ring may also interact with biological membranes, affecting their properties and functions.
Comparison with Similar Compounds
Indole-3-carbaldehyde: Another aldehyde-containing compound with a different ring structure.
Quinoline-3-carbaldehyde: Contains a quinoline ring with an aldehyde group.
Pyrazole-3-carbaldehyde: Features a pyrazole ring with an aldehyde group.
Uniqueness: 3-Cyclobutyloxane-3-carbaldehyde is unique due to its cyclobutyl-oxane ring structure, which imparts distinct chemical and physical properties compared to other aldehyde-containing compounds. This uniqueness makes it valuable for specific applications where its structural features are advantageous.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-cyclobutyloxane-3-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-7-10(9-3-1-4-9)5-2-6-12-8-10/h7,9H,1-6,8H2 |
InChI Key |
HRGRUNDLJGIINO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCCOC2)C=O |
Origin of Product |
United States |
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